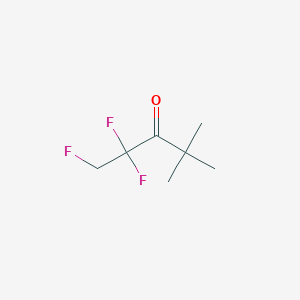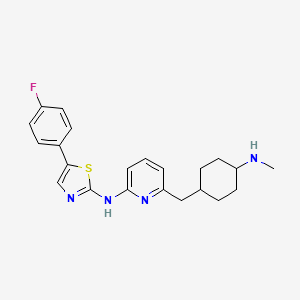
N-nitroso-furosemide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-nitroso-furosemide is a chemical compound that belongs to the class of N-nitrosamines It is derived from furosemide, a well-known loop diuretic used to treat hypertension and edema
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-nitroso-furosemide can be synthesized through the nitrosation of furosemide. The process involves the reaction of furosemide with nitrous acid (HNO2) under acidic conditions. The nitrosation reaction typically requires a cold acidic solution to ensure the formation of the N-nitroso compound. The general reaction can be represented as follows: [ \text{Furosemide} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-nitroso-furosemide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-furosemide.
Reduction: Formation of amino-furosemide.
Substitution: Formation of substituted furosemide derivatives.
Aplicaciones Científicas De Investigación
N-nitroso-furosemide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: Investigated for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.
Medicine: Studied for its potential therapeutic effects and as a tool for understanding the pharmacokinetics and metabolism of nitrosamines.
Industry: Used in the development of analytical methods for detecting nitrosamines in pharmaceuticals and environmental samples.
Mecanismo De Acción
The mechanism of action of N-nitroso-furosemide involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The molecular targets and pathways involved include:
DNA: Formation of DNA adducts that can lead to mutations.
Proteins: Modification of protein function through nitrosation of thiol groups.
Comparación Con Compuestos Similares
N-nitroso-furosemide can be compared with other N-nitrosamines, such as:
N-nitrosodimethylamine (NDMA): Known for its high mutagenic and carcinogenic potential.
N-nitrosodiethylamine (NDEA): Similar in structure and reactivity to NDMA.
N-nitrosomorpholine (NMOR): Used as a model compound for studying nitrosation reactions.
Uniqueness
This compound is unique due to its derivation from furosemide, which imparts specific chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research in various fields.
Propiedades
Número CAS |
2708280-93-5 |
|---|---|
Fórmula molecular |
C12H10ClN3O6S |
Peso molecular |
359.74 g/mol |
Nombre IUPAC |
4-chloro-2-[furan-2-ylmethyl(nitroso)amino]-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21) |
Clave InChI |
SYQNRIYFBZMJSL-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN(C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


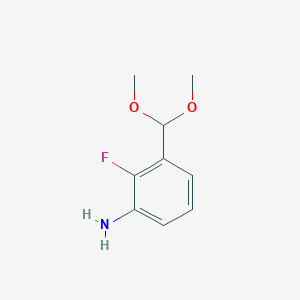
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)

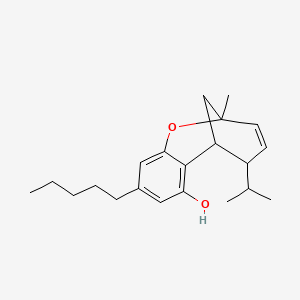
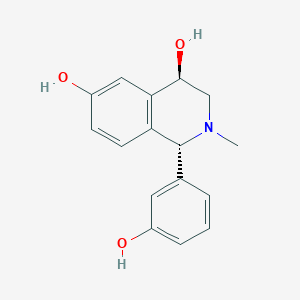
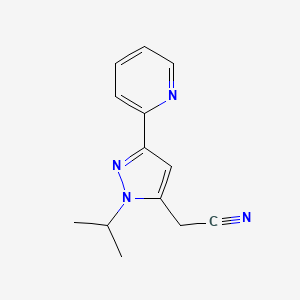
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

